REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:4]=[C:5]([OH:20])[C:6]2[N:12]=[C:11]([C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)[CH:10]=[CH:9][C:7]=2[N:8]=1)[CH3:2].CC1N=[C:24]([O:39][CH2:40]COC)[C:25]2N=C(C3C=CC(F)=CC=3)C=CC=2N=1>COCCO>[CH2:1]([C:3]1[N:4]=[C:5]([O:20][CH2:25][CH2:24][O:39][CH3:40])[C:6]2[N:12]=[C:11]([C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)[CH:10]=[CH:9][C:7]=2[N:8]=1)[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1N=C(C2=C(N1)C=CC(=N2)C2=CC=C(C=C2)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
2-methyl-4-(2-methoxyethoxy)-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N=C(C2=C(N1)C=CC(=N2)C2=CC=C(C=C2)F)OCCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)C=1N=C(C2=C(N1)C=CC(=N2)C2=CC=C(C=C2)F)OCCOC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |